molecular formula C16H17BrN4O3 B13815186 Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-

Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-

Cat. No.: B13815186
M. Wt: 393.23 g/mol
InChI Key: VQJCGOKQZLBGGS-UHFFFAOYSA-N
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Description

Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions

Preparation Methods

The synthesis of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pteridine core, followed by the introduction of the acetyl, bromine, and methyl groups through various chemical reactions. Common reagents used in these steps include brominating agents like N-bromosuccinimide (NBS) and acetylating agents such as acetic anhydride. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, which may result in the reduction of the carbonyl groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.

    Acetylation and Methylation: The compound can undergo further acetylation and methylation to introduce additional acetyl and methyl groups

Scientific Research Applications

Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes and inhibiting their activity, thereby disrupting metabolic pathways. The bromine and acetyl groups play crucial roles in its binding affinity and specificity, allowing it to effectively target and modulate enzyme functions .

Comparison with Similar Compounds

Similar compounds to Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- include other pteridine derivatives such as:

    Benzo[g]pteridine-2,4(1H,3H)-dione: Lacks the acetyl, bromine, and additional methyl groups, resulting in different chemical properties and applications.

    5,10-Dihydro-3,7,8,10-tetramethylpteridine-2,4-dione: Similar core structure but without the bromine and acetyl groups, affecting its reactivity and biological activity.

    9-Bromo-5,10-dihydro-3,7,8,10-tetramethylpteridine-2,4-dione:

These comparisons highlight the uniqueness of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- in terms of its specific functional groups and their contributions to its overall properties and applications.

Properties

Molecular Formula

C16H17BrN4O3

Molecular Weight

393.23 g/mol

IUPAC Name

5-acetyl-9-bromo-3,7,8,10-tetramethyl-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C16H17BrN4O3/c1-7-6-10-12(11(17)8(7)2)19(4)14-13(21(10)9(3)22)15(23)20(5)16(24)18-14/h6H,1-5H3,(H,18,24)

InChI Key

VQJCGOKQZLBGGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)Br)N(C3=C(N2C(=O)C)C(=O)N(C(=O)N3)C)C

Origin of Product

United States

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